molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile

Cat. No.: B2741242
CAS No.: 2200035-63-6
M. Wt: 189.218
InChI Key: PWTRPZNDLISFNP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile” is not available, similar compounds like 2-aminopyridine-3-carbonitrile derivatives are known to have multiple biological activities, such as antiviral, antibacterial, and fungicidal activities .

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-aminopyridine with a cyclobutanone derivative under controlled conditions to introduce the hydroxycyclobutyl group. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTRPZNDLISFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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